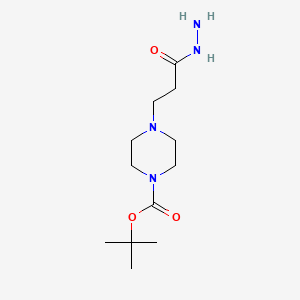
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- typically involves multiple steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization and subsequent reactions to form the desired quinolone structure . The reaction conditions often include the use of glacial acetic acid, water, and concentrated sulfuric acid, with heating to reflux for a specified period .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone ring, potentially altering its antibacterial properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, affecting the compound’s activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can produce halogenated derivatives with potentially enhanced antibacterial activity.
科学的研究の応用
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone synthesis and reactivity.
Biology: Researchers study its interactions with bacterial enzymes to understand its mechanism of action.
Medicine: This compound is investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations.
作用機序
The antibacterial activity of 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- is primarily due to its inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Temafloxacin: Structurally similar but with different pharmacokinetic properties.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and pharmacokinetics. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective against a wide range of bacterial pathogens.
特性
CAS番号 |
98106-13-9 |
|---|---|
分子式 |
C20H18FN3O3 |
分子量 |
367.4 g/mol |
IUPAC名 |
6-fluoro-4-oxo-1-phenyl-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H18FN3O3/c21-16-10-14-17(11-18(16)23-8-6-22-7-9-23)24(13-4-2-1-3-5-13)12-15(19(14)25)20(26)27/h1-5,10-12,22H,6-9H2,(H,26,27) |
InChIキー |
LNDZQOCPDSKPRL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


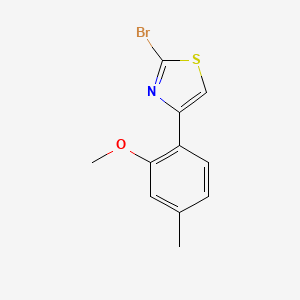

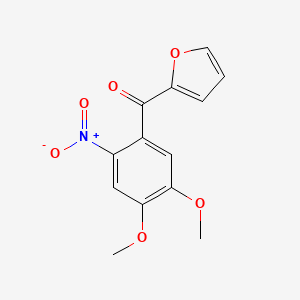

![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
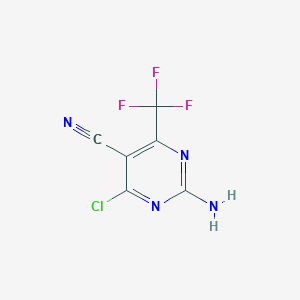
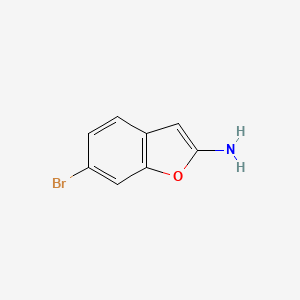
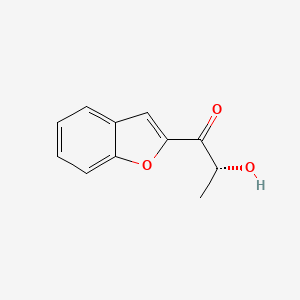
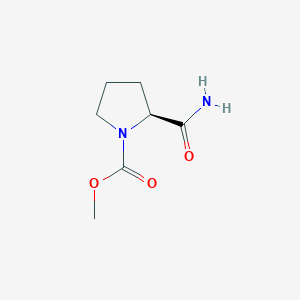


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
